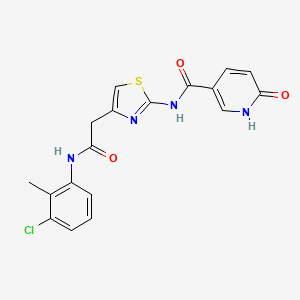

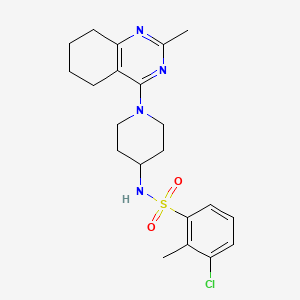

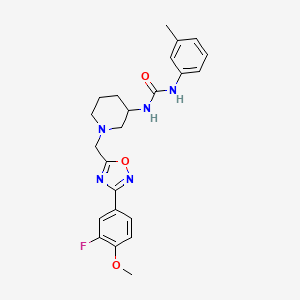

![molecular formula C25H27N5 B2573351 7-(4-苄基哌嗪-1-基)-5-甲基-3-(4-甲基苯基)吡唑并[1,5-a]嘧啶 CAS No. 890611-18-4](/img/structure/B2573351.png)

7-(4-苄基哌嗪-1-基)-5-甲基-3-(4-甲基苯基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a three-step process . A mixture of intermediate compounds, 1-methylpiperazine, and potassium carbonate in acetonitrile was stirred at 50°C overnight .Molecular Structure Analysis

The compound crystallizes in a monoclinic system, space group P 2 1 / c with a = 17.097 (4) Å, b = 7.1668 (16) Å, c = 18.389 (3) Å, β = 118.251 (15)°, V = 1984.8 (8) Å 3, Z = 4, Dc = 1.293 g cm –3, F (000) = 800, μ (Mo Kα) = 0.10 mm –1, R1 = 0.0667, and wR2 = 0.2084 for reflections with I > 2σ ( I ). Pyrazolo [1,5- a ]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation .Chemical Reactions Analysis

Pyrazolo[3,4-d] pyrimidines with benzylidene hydrazinyl group were tested for their cytotoxic activity against MCF-7 cell line .Physical And Chemical Properties Analysis

The molecular formula of the compound is C25H27N5 and it has a molecular weight of 397.526. The compound is a pale yellow solid with a melting point of 155–156 °C .科学研究应用

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

Molecular Modeling

Molecular docking is frequently used to predict the preferred binding orientations of small molecules of drug candidates to their protein targets . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) [antibacterial activity] showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Anticancer Activity

The compound exhibited significant inhibitory activity against K562 and MKN45 cancer cell lines . This suggests that it could potentially be used in the development of new anticancer drugs .

Synthesis of Novel Derivatives

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one (7a–7j) were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol . This shows the potential of this compound in the synthesis of novel derivatives.

Crystal Structure Analysis

The compound was structurally characterized by infrared and mass spectroscopy, 1 H NMR, elemental analyses and single crystal X-ray diffraction . This kind of analysis can provide valuable information about the compound’s structure and properties .

Biological Activity Determination

The results of the determination of biological activity showed that the compound exhibited significant inhibitory activity against K562 and MKN45 cancer cell lines . This suggests that it could potentially be used in the development of new anticancer drugs .

作用机制

未来方向

Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The continuation of research programs for the synthesis of new compounds exhibiting biological activity is expected . This compound, with its significant inhibitory activity against certain cancer cell lines, could be a promising candidate for further investigation.

属性

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5/c1-19-8-10-22(11-9-19)23-17-26-30-24(16-20(2)27-25(23)30)29-14-12-28(13-15-29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMLMAHCEYJWLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

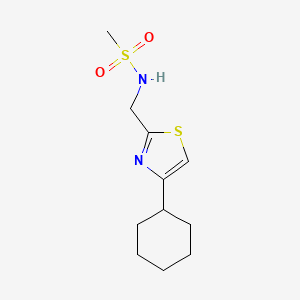

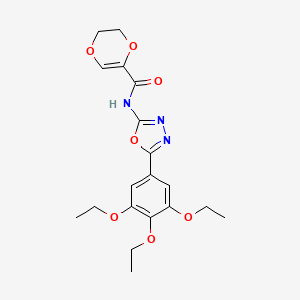

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)

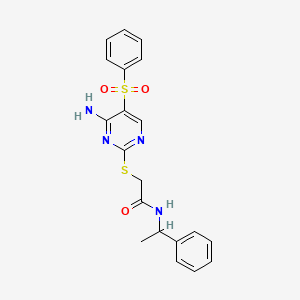

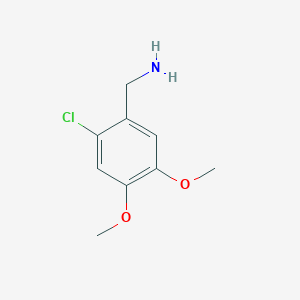

![4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2573272.png)

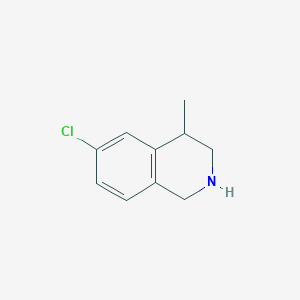

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2573287.png)

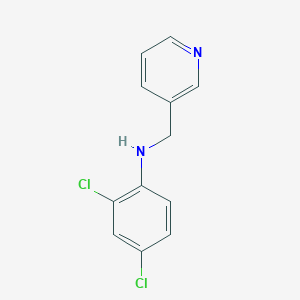

![N-(benzo[b]thiophen-5-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2573288.png)